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molecular formula C11H22O5 B3120244 Acryloyl-PEG4-OH CAS No. 26150-06-1

Acryloyl-PEG4-OH

Cat. No. B3120244
M. Wt: 234.29 g/mol
InChI Key: UFTWTGQGRPPFKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07799524B2

Procedure details

To an anhydrous solution of potassium tert-butoxide (2.3 g, 19.5 mmol) in THF (500 mL), tetraethylene glycol (7.18 g, 37.0 mmol) is added at room temperature. The resulting mixture is stirred for 30 min, and a solution of allyl iodide (3.31 g, 19.7 mmol) in dry THF (60 mL) is added dropwise over 1 h. The reaction mixture is stirred for 30 h and filtered through a silica plug (10 g) using ethyl acetate (800 mL) to elute all product. After evaporation of the solvent in vacuo, the product is purified by column chromatography using a solvent gradient petrol ether/ethyl acetate 10:1 to ethyl acetate 100% yielding a colourless oil (2.41 g, 10.3 mmol, 27%).
Quantity
2.3 g
Type
reactant
Reaction Step One
Quantity
7.18 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
3.31 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
27%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](C)([O-])[CH3:3].[K+].[CH2:7]([OH:19])[CH2:8][O:9][CH2:10][CH2:11][O:12][CH2:13][CH2:14][O:15][CH2:16][CH2:17][OH:18].C(I)C=C>C1COCC1>[CH2:3]([O:18][CH2:17][CH2:16][O:15][CH2:14][CH2:13][O:12][CH2:11][CH2:10][O:9][CH2:8][CH2:7][OH:19])[CH:2]=[CH2:1] |f:0.1|

Inputs

Step One
Name
Quantity
2.3 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
7.18 g
Type
reactant
Smiles
C(COCCOCCOCCO)O
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
3.31 g
Type
reactant
Smiles
C(C=C)I
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture is stirred for 30 h
Duration
30 h
FILTRATION
Type
FILTRATION
Details
filtered through a silica plug (10 g)
WASH
Type
WASH
Details
to elute all product
CUSTOM
Type
CUSTOM
Details
After evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
the product is purified by column chromatography

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C=C)OCCOCCOCCOCCO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 10.3 mmol
AMOUNT: MASS 2.41 g
YIELD: PERCENTYIELD 27%
YIELD: CALCULATEDPERCENTYIELD 52.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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